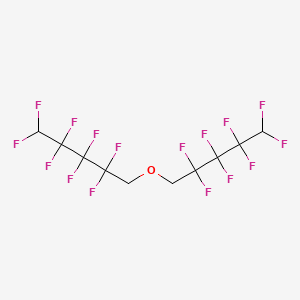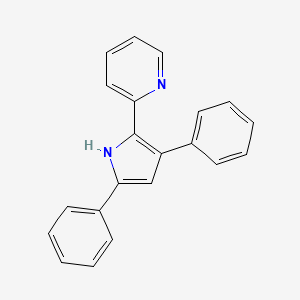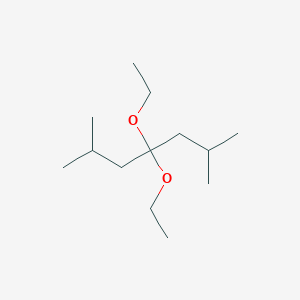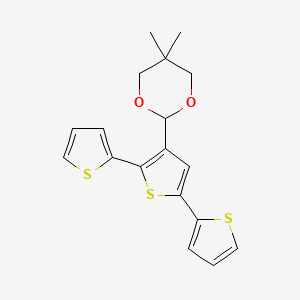![molecular formula C25H31N3S B14232981 N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine CAS No. 511532-18-6](/img/structure/B14232981.png)
N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines This compound is characterized by the presence of an aminoethyl group and a triphenylmethylsulfanyl group attached to the ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine can be achieved through a multi-step process involving the following key steps:
Protection of the Amino Group: The amino group of ethane-1,2-diamine is protected using a suitable protecting group such as a triphenylmethyl (trityl) group.
Introduction of the Sulfanyl Group: The protected diamine is then reacted with a sulfanylating agent to introduce the triphenylmethylsulfanyl group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated products.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino and sulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-aminoethyl)ethylenediamine
- Tris(2-aminoethyl)amine
- Diethylenetriamine
Uniqueness
N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine is unique due to the presence of the triphenylmethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
511532-18-6 |
|---|---|
Formule moléculaire |
C25H31N3S |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)-N'-(2-tritylsulfanylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C25H31N3S/c26-16-18-28(19-17-27)20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15H,16-21,26-27H2 |
Clé InChI |
OYEKLFHLGDXONV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN(CCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(2-Methylphenyl)ethenyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B14232899.png)


![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)






![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)

![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
